molecular formula C22H22FN5O2 B2843711 N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021041-79-1

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2843711
CAS RN: 1021041-79-1
M. Wt: 407.449
InChI Key: BMFLTOZOBSOBDA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Discovery of Selective Met Kinase Inhibitors

Research by Schroeder et al. (2009) revealed the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds showed improved enzyme potency and aqueous solubility and demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).

PET Tracers for Serotonin Receptors

García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds, particularly the cyclohexanecarboxamide derivative, displayed high brain uptake and slow brain clearance, making them promising PET radioligands for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

18F-Mefway PET Imaging of Serotonin 1A Receptors

Choi et al. (2015) conducted a study to evaluate 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for the quantification of 5-HT1A receptors in human subjects. They found that 18F-Mefway showed lower distribution volume ratio (DVR) values and a greater overestimation bias of area under the curve (AUC) ratio values compared to 18F-FCWAY, yet its resistance to in vivo defluorination made it a good candidate for PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).

Synthesis And Evaluation Of Antiinflammatory Ibuprofen Analogs

Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and condensed it with various active hydrogen-containing compounds including piperazine. Some of these compounds exhibited potent antiinflammatory activity, highlighting the potential therapeutic applications of these synthesized compounds (Rajasekaran et al., 1999).

Synthesis, Estrogen Receptor Binding Affinity and Molecular Docking

Parveen et al. (2017) synthesized compounds including substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles. These compounds were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited better anti-proliferative activities than curcumin, a well-known drug, indicating their potential use in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-16-24-20(15-21(25-16)30-17-7-3-2-4-8-17)27-11-13-28(14-12-27)22(29)26-19-10-6-5-9-18(19)23/h2-10,15H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLTOZOBSOBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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